molecular formula C25H31Cl2NO2 B14513254 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 62529-24-2

2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14513254
CAS No.: 62529-24-2
M. Wt: 448.4 g/mol
InChI Key: KZCJJGUZFXKVNK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Dodecyl Chain: The dodecyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Chlorination: The chlorination of the cyclohexa-2,4-dien-1-one moiety can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the dodecyl chain.

    Reduction: Reduction reactions can occur at the cyclohexa-2,4-dien-1-one moiety, potentially converting it to a more saturated form.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in the formation of amine or thiol derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Industry: Use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a shorter alkyl chain.

    2,4-Dichloro-6-(5-ethyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Another similar compound with an ethyl group instead of a dodecyl chain.

Uniqueness

The uniqueness of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one lies in its long dodecyl chain, which may impart distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution.

Properties

CAS No.

62529-24-2

Molecular Formula

C25H31Cl2NO2

Molecular Weight

448.4 g/mol

IUPAC Name

2,4-dichloro-6-(5-dodecyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C25H31Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-23-22(15-18)28-25(30-23)20-16-19(26)17-21(27)24(20)29/h13-17,29H,2-12H2,1H3

InChI Key

KZCJJGUZFXKVNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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